molecular formula C11H15NS2 B7989915 4-(Thiomorpholinomethyl)benzenethiol

4-(Thiomorpholinomethyl)benzenethiol

Cat. No.: B7989915
M. Wt: 225.4 g/mol
InChI Key: JVTOCFVRQBBBIP-UHFFFAOYSA-N
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Description

4-(Thiomorpholinomethyl)benzenethiol is an organic compound with the molecular formula C11H15NS2 It features a benzene ring substituted with a thiomorpholinomethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to introduce the thiol group . This method avoids the use of environmentally harmful materials and allows for the recycling of reaction materials and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholinomethyl)benzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiomorpholinomethyl)benzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholinomethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiomorpholinomethyl)phenol
  • 4-(Thiomorpholinomethyl)aniline
  • 4-(Thiomorpholinomethyl)benzaldehyde

Comparison

Compared to similar compounds, 4-(Thiomorpholinomethyl)benzenethiol is unique due to the presence of both a thiomorpholinomethyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, the thiol group provides a site for covalent bonding with biomolecules, which can be advantageous in biological and medicinal applications.

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTOCFVRQBBBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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